3-Ethoxy-1(2H)-isoquinolinone
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Overview
Description
3-Ethoxy-1(2H)-isoquinolinone is a heterocyclic compound that belongs to the isoquinolinone family. This compound is characterized by an isoquinoline core structure with an ethoxy group attached at the third position. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1(2H)-isoquinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethoxybenzaldehyde with an amine, followed by cyclization to form the isoquinolinone core. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-1(2H)-isoquinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the isoquinolinone to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroisoquinolinones.
Scientific Research Applications
3-Ethoxy-1(2H)-isoquinolinone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
- 1-Ethoxy-2(1H)-isoquinolinone
- 3-Methoxy-1(2H)-isoquinolinone
- 3-Ethoxy-1(2H)-quinolinone
Comparison: 3-Ethoxy-1(2H)-isoquinolinone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications.
Properties
CAS No. |
59048-51-0 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-ethoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H11NO2/c1-2-14-10-7-8-5-3-4-6-9(8)11(13)12-10/h3-7H,2H2,1H3,(H,12,13) |
InChI Key |
GEKAPQIDSDEPOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
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